molecular formula C20H23N5O5S B10812272 N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide

Cat. No.: B10812272
M. Wt: 445.5 g/mol
InChI Key: ONPJBMYSUBFYLP-UHFFFAOYSA-N
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Description

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine derivative, followed by the introduction of the hydrazinocarbonylmethyl group. The final step involves the sulfonation of the aromatic ring with the nitro group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amine.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential antimicrobial or anticancer agent.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could act by inhibiting enzymes or interacting with DNA. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    N-(4-Nitrophenyl)-benzenesulfonamide: Similar structure but lacks the piperidine and hydrazinocarbonylmethyl groups.

Uniqueness

N-(1-Methyl-piperidin-4-ylidene-hydrazinocarbonylmethyl)-N-(3-nitro-phenyl)-benzenesulfonamide is unique due to its complex structure, which may confer specific biological activities not seen in simpler sulfonamides.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3-nitroanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-23-12-10-16(11-13-23)21-22-20(26)15-24(17-6-5-7-18(14-17)25(27)28)31(29,30)19-8-3-2-4-9-19/h2-9,14H,10-13,15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPJBMYSUBFYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=NNC(=O)CN(C2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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